ent-16-カウレン-3β,15β,18-トリオール

説明

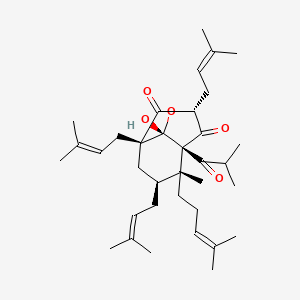

ent-16-Kaurene-3beta,15beta,18-triol is a natural product found in Suregada multiflora with data available.

科学的研究の応用

ジベレリン生合成における役割

“ent-16-カウレン-3β,15β,18-トリオール”を含むent-カウレンは、ジベレリン生合成の前駆体です {svg_1} {svg_2}. ジベレリンは、植物の成長を調節し、茎の伸長、発芽、休眠、開花、性表現、酵素誘導、葉や果実の老化など、さまざまな発達過程に影響を与える植物ホルモンです {svg_3} {svg_4}.

植物における非生物的ストレス応答

研究によると、ent-カウレンの生合成に関与するent-カウレンシンターゼ様遺伝子は、イネの非生物的ストレス応答に関連しています {svg_5}. これは、”ent-16-カウレン-3β,15β,18-トリオール”が、植物の環境ストレスに対する応答に潜在的に役割を果たす可能性があることを示唆しています {svg_6}.

3. 植物の草丈調節における潜在的な役割 ent-カウレンの生合成は、ジベレリン合成における重要な最初のステップとして役立ちます {svg_7}. ent-カウレンシンターゼの変異は、多くの場合、植物の矮性形質につながり、外因性のジベレリンの適用によって回復させることができます {svg_8}. これは、”ent-16-カウレン-3β,15β,18-トリオール”が、植物の草丈の調節に関与する可能性があることを示唆しています {svg_9}.

開花における潜在的な役割

ent-カウレンはジベレリンの生合成に関与しているため、開花にも役割を果たしている可能性があります。 ジベレリンは、さまざまな植物の開花を促進することが知られています {svg_10} {svg_11}.

種子発芽における潜在的な役割

ent-カウレンの前駆体であるジベレリンは、種子の休眠を打破し、発芽を促進することが知られています {svg_12} {svg_13}. そのため、”ent-16-カウレン-3β,15β,18-トリオール”は、種子発芽に潜在的に役割を果たす可能性があります {svg_14} {svg_15}.

植物防御における潜在的な役割

一部のent-カウレンは、抗菌性を持つことが発見されています {svg_16}. これは、”ent-16-カウレン-3β,15β,18-トリオール”が、植物の防御機構に潜在的に役割を果たす可能性があることを示唆しています {svg_17}.

作用機序

Target of Action

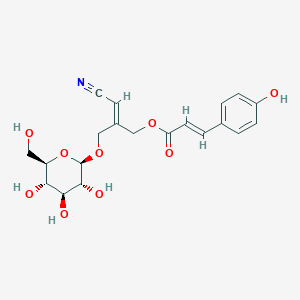

The primary target of ent-16-Kaurene-3beta,15beta,18-triol is the enzyme β-hexosaminidase . This enzyme plays a crucial role in the degradation of glycoproteins and glycolipids in cells.

Mode of Action

The compound ent-16-Kaurene-3beta,15beta,18-triol interacts with its target, β-hexosaminidase, by inhibiting its release . This interaction results in a significant anti-allergic activity .

Biochemical Pathways

The inhibition of β-hexosaminidase release by ent-16-Kaurene-3beta,15beta,18-triol affects the biochemical pathways involved in allergic responses

Result of Action

The result of the action of ent-16-Kaurene-3beta,15beta,18-triol is a significant reduction in allergic responses . This is due to the compound’s inhibitory effect on the release of β-hexosaminidase, an enzyme involved in allergic reactions .

生化学分析

Biochemical Properties

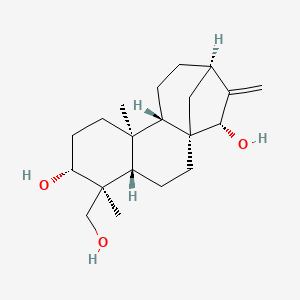

ent-16-Kaurene-3beta,15beta,18-triol participates in several biochemical reactions, primarily interacting with enzymes and proteins involved in diterpenoid biosynthesis. It is known to interact with diterpene synthases, such as copalyl diphosphate synthase and kaurene synthase, which catalyze the formation of ent-kaurene from geranylgeranyl diphosphate. These interactions are crucial for the biosynthesis of gibberellins, a group of plant hormones that regulate growth and development . The compound’s hydroxyl groups facilitate hydrogen bonding with active site residues of these enzymes, stabilizing the transition states and enhancing catalytic efficiency.

Cellular Effects

ent-16-Kaurene-3beta,15beta,18-triol influences various cellular processes, including cell signaling, gene expression, and metabolism. In plant cells, it acts as a precursor for gibberellins, which modulate cell elongation, division, and differentiation. The compound also affects secondary metabolism by serving as a substrate for the synthesis of phytoalexins, which are antimicrobial compounds produced in response to pathogen attack . Additionally, ent-16-Kaurene-3beta,15beta,18-triol has been shown to impact cellular redox balance by interacting with antioxidant enzymes, thereby influencing oxidative stress responses.

Molecular Mechanism

The molecular mechanism of ent-16-Kaurene-3beta,15beta,18-triol involves its binding to specific enzymes and receptors. It binds to diterpene synthases through its hydroxyl groups, forming hydrogen bonds and van der Waals interactions that stabilize the enzyme-substrate complex. This binding induces conformational changes in the enzyme, facilitating the conversion of geranylgeranyl diphosphate to ent-kaurene . Furthermore, ent-16-Kaurene-3beta,15beta,18-triol can modulate gene expression by acting as a ligand for transcription factors involved in the regulation of gibberellin biosynthesis genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-16-Kaurene-3beta,15beta,18-triol vary over time. The compound exhibits stability under standard storage conditions, but its activity can be influenced by factors such as temperature, pH, and light exposure. Over time, ent-16-Kaurene-3beta,15beta,18-triol may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of growth regulation and stress responses .

Dosage Effects in Animal Models

The effects of ent-16-Kaurene-3beta,15beta,18-triol in animal models are dose-dependent. At low doses, the compound has been observed to promote growth and development by enhancing gibberellin biosynthesis. At high doses, it can exhibit toxic effects, including inhibition of cell division and induction of apoptosis. Threshold effects have been noted, where a specific concentration of ent-16-Kaurene-3beta,15beta,18-triol is required to elicit a biological response . Toxicological studies are essential to determine the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

ent-16-Kaurene-3beta,15beta,18-triol is involved in the metabolic pathways of diterpenoid biosynthesis. It is synthesized from geranylgeranyl diphosphate through the action of copalyl diphosphate synthase and kaurene synthase. The compound can be further metabolized to produce gibberellins and other diterpenoid derivatives . Enzymes such as cytochrome P450 monooxygenases play a role in the hydroxylation and oxidation of ent-16-Kaurene-3beta,15beta,18-triol, affecting its metabolic flux and the levels of downstream metabolites.

Transport and Distribution

Within cells and tissues, ent-16-Kaurene-3beta,15beta,18-triol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of ent-16-Kaurene-3beta,15beta,18-triol can influence its biological activity, as its concentration in specific cellular compartments determines its interaction with enzymes and receptors .

Subcellular Localization

The subcellular localization of ent-16-Kaurene-3beta,15beta,18-triol is critical for its function. The compound is primarily localized in the plastids, where diterpenoid biosynthesis occurs. Targeting signals and post-translational modifications direct ent-16-Kaurene-3beta,15beta,18-triol to specific compartments within the plastids, ensuring its availability for enzymatic reactions. The localization of ent-16-Kaurene-3beta,15beta,18-triol can also affect its stability and activity, as the microenvironment within different organelles can influence its interactions with biomolecules .

特性

IUPAC Name |

(1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15+,16-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSICAMHPRQJNMG-WWWUCTDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。